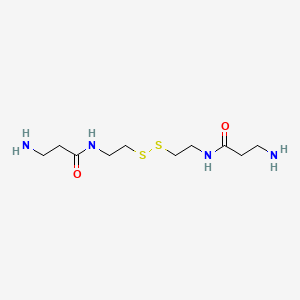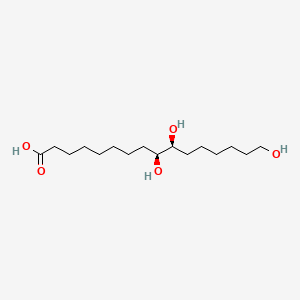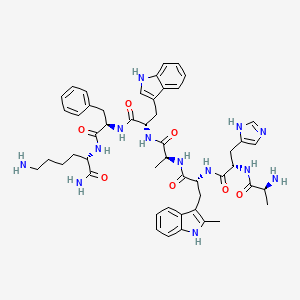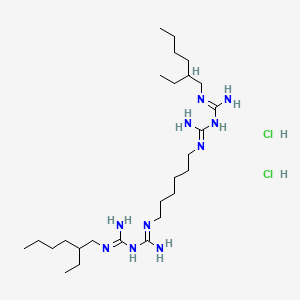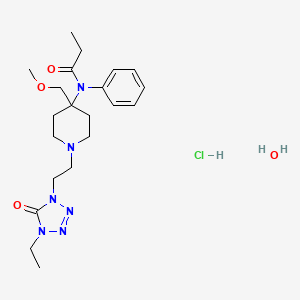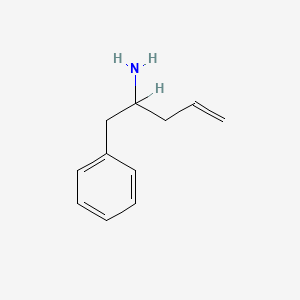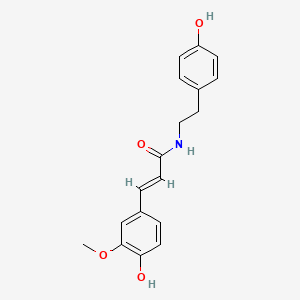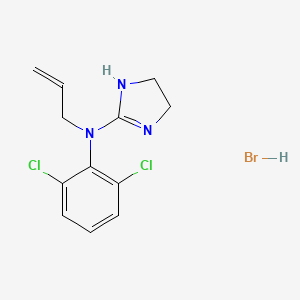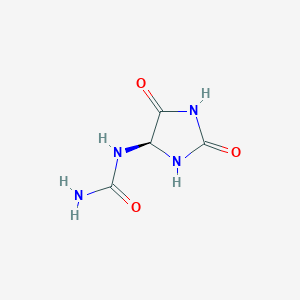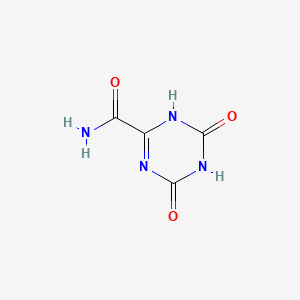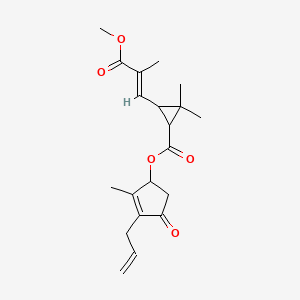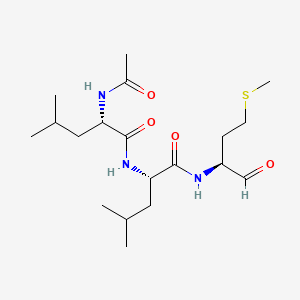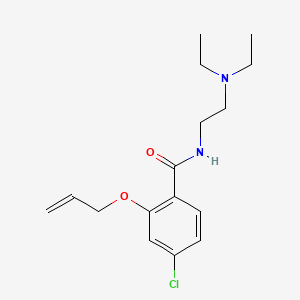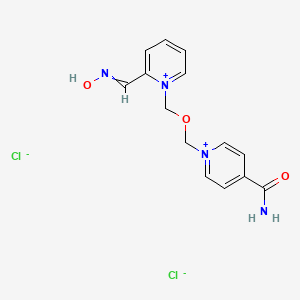
Asoxime chloride
Overview
Description
This compound is a crystalline solid that does not dissolve well in organic solvents such as ethanol, dimethyl sulfoxide, or dimethylformamide . It is known for its ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, thus reversing the toxic effects of these compounds .
Mechanism of Action
Asoxime chloride, also known as HI-6, is a Hagedorn oxime used in the treatment of organophosphate poisoning .
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter, at central and peripheral synapses . Organophosphates inactivate AChE by reacting covalently with the active center serine, thus inhibiting its action .
Mode of Action
This compound functions as an AChE reactivator through nucleophilic attack of oximate anions on organophosphate-AChE conjugates . This reactivation of AChE by oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM), also known as pralidoxime, as a classic example .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the cholinergic pathway . By reactivating AChE, this compound reduces the accumulation of acetylcholine, thereby preventing over-stimulation of cholinergic receptors .
Pharmacokinetics
Detailed pharmacokinetic studies of this compound are limited. Similar oxime-based reactivators, such as pralidoxime, have been studied extensively . These studies typically determine the excretion and metabolism times, area under the curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax) for different sizes of single intravenous and intramuscular injections .
Result of Action
The result of this compound’s action is the reactivation of phosphorylated AChE that was inhibited as a result of exposure to various cytotoxic nerve agents . This reactivation demonstrates therapeutic activity in experimental models of organophosphate poisoning .
Biochemical Analysis
Biochemical Properties
Asoxime chloride interacts with acetylcholinesterase (AChE), a key enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine, which can disrupt numerous biological functions. This compound reactivates AChE through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates .
Cellular Effects
In the context of organophosphate poisoning, this compound helps to restore normal cellular function by reactivating AChE. This reactivation process reduces the over-stimulation of cholinergic receptors caused by the accumulation of acetylcholine, thereby alleviating the symptoms of poisoning .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AChE. Specifically, this compound functions as an AChE reactivator through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates. This reactivation process enables AChE to resume its role in hydrolyzing acetylcholine, thus mitigating the effects of organophosphate poisoning .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the breakdown of acetylcholine. By reactivating AChE, this compound helps to restore the normal metabolic flux of acetylcholine in the body .
Preparation Methods
The synthesis of asoxime (chloride) involves the reaction of hydroxylamine with aldehydes or ketones to form oximes . The classical method of oxime synthesis includes the treatment of hydroxylamine with carbonyl compounds. Additionally, oximes can be derived from non-carbonyl compounds through the reduction of nitroalkenes . Industrial production methods typically involve creating water-based solutions of asoxime (chloride) by dissolving the crystalline form directly in water-based buffers, avoiding organic solvents .
Chemical Reactions Analysis
Asoxime (chloride) undergoes several types of chemical reactions, including:
Nucleophilic Attack: The oximate anions in asoxime (chloride) perform nucleophilic attacks on organophosphate-acetylcholinesterase conjugates, reactivating the enzyme.
Substitution Reactions: The compound can participate in substitution reactions where the oxime group replaces other functional groups in the molecule.
Common reagents and conditions used in these reactions include hydroxylamine, aldehydes, ketones, and nitroalkenes under various pH conditions . The major products formed from these reactions are typically the reactivated acetylcholinesterase and the corresponding aldehydes or ketones .
Scientific Research Applications
Asoxime (chloride) has a wide range of scientific research applications:
Comparison with Similar Compounds
Asoxime (chloride) is compared with other similar compounds such as pralidoxime, obidoxime, trimedoxime, and methoxime . These compounds are also oxime-based acetylcholinesterase reactivators used in the treatment of organophosphate poisoning. asoxime (chloride) is unique in its structure as an asymmetric bis-pyridinium aldoxime, which provides it with a higher efficacy in reactivating acetylcholinesterase compared to some other oximes . The similar compounds include:
- Pralidoxime
- Obidoxime
- Trimedoxime
- Methoxime
Asoxime (chloride) stands out due to its higher reactivation potential and its ability to resist aging, making it a more effective antidote in certain cases of organophosphate poisoning .
Properties
CAS No. |
34433-31-3 |
|---|---|
Molecular Formula |
C14H16Cl2N4O3 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |
InChI Key |
QELSIJXWEROXOE-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Isomeric SMILES |
C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((2-hydroxyiminomethylpyridiniummethyl)-(4'- carbamoylpyridiniummethyl))ether dichloride 1-(((4-(aminocarbonyl)pyridino)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride 1-(2-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium)-2-oxapropane asoxime chloride H16 HI 6 HI-6 som-sim |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


